15(R)-Hete

概要

説明

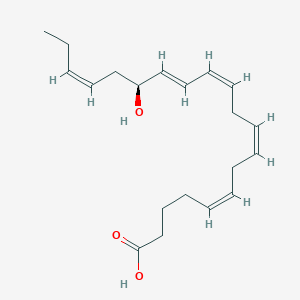

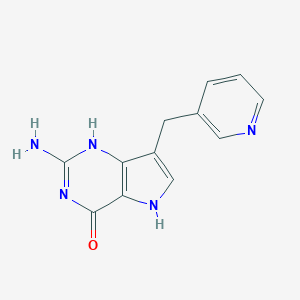

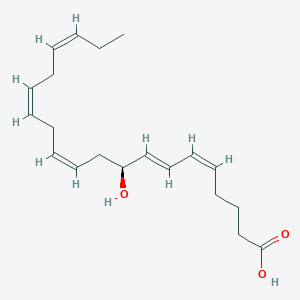

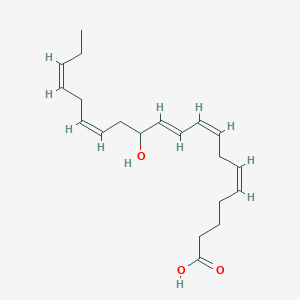

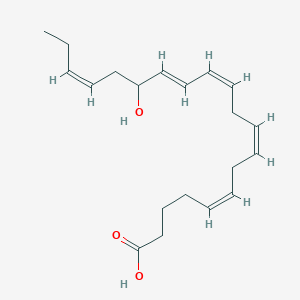

15(S)-ヒドロキシエイコサテトラエン酸、一般的に15(S)-HETEとして知られているのは、アラキドン酸から誘導されたエイコサノイドです。それはアラキドン酸への15-リポキシゲナーゼの作用によって生成される重要な代謝産物です。 この化合物は、炎症、血管新生、癌の進行など、さまざまな生理学的および病理学的プロセスにおいて重要な役割を果たしています .

準備方法

合成経路と反応条件

15(S)-HETEは、15-リポキシゲナーゼによるアラキドン酸の酵素的酸化によって合成されます。 この反応は、アラキドン酸への分子状酸素の挿入を含み、15(S)-ヒドロペルオキシエイコサテトラエン酸(15(S)-HpETE)の生成をもたらし、その後、15(S)-HETEに還元されます .

工業的製造方法

15(S)-HETEの工業的製造は、一般的に、微生物系で発現させた組換え15-リポキシゲナーゼ酵素の使用を含みます。 このプロセスには、遺伝子組み換え微生物の発酵、それに続くクロマトグラフィー技術による化合物の抽出と精製が含まれます .

化学反応の分析

反応の種類

15(S)-HETEは、酸化、還元、エポキシ化など、さまざまな化学反応を受けます。 それは、15-オキソエイコサテトラエン酸(15-オキソ-ETE)や5(S),15(S)-ジヒドロキシエイコサテトラエン酸(5(S),15(S)-diHETE)などの他の生物活性化合物を形成するために、さらに代謝される可能性があります .

一般的な試薬と条件

15(S)-HETEを含む反応で使用される一般的な試薬には、分子状酸素、グルタチオンなどの還元剤、さまざまな酸化剤が含まれます。 これらの反応は、通常、生理的条件下で行われ、特定の酵素が変換を触媒します .

主要な生成物

15(S)-HETEの反応から生成される主要な生成物には、15-オキソ-ETE、5(S),15(S)-diHETE、およびリポキシンが含まれます。 これらの生成物は、さまざまな生物学的活性を示し、さまざまな細胞プロセスに関与しています .

科学的研究への応用

15(S)-HETEは、さまざまな分野にわたって数多くの科学的研究への応用があります。

化学: これは、アラキドン酸とその誘導体の代謝を分析するために、脂質体学研究で標準化合物として使用されます.

生物学: 15(S)-HETEは、細胞シグナル伝達、炎症、および血管新生における役割について研究されています。

科学的研究の応用

15(S)-HETE has numerous scientific research applications across different fields:

作用機序

15(S)-HETEは、さまざまな分子標的と経路を通じてその効果を発揮します。それは細胞表面の特定の受容体に結合し、遺伝子発現、細胞増殖、およびアポトーシスを調節するシグナル伝達経路を活性化します。 主要な経路の1つは、Srcキナーゼの活性化を含み、これは早期成長反応タンパク質1(Egr-1)の誘導と、その後のFGF-2の発現につながります . さらに、15(S)-HETEは細胞内カルシウム濃度を上昇させ、血管収縮作用と炎症促進作用に貢献しています .

類似の化合物との比較

15(S)-HETEは、5-HETE、12-HETE、および15®-HETEを含むヒドロキシエイコサテトラエン酸(HETE)のファミリーの一部です。 これらの化合物はすべてアラキドン酸から誘導されますが、生物学的活性と合成に関与する酵素が異なります . 例えば:

類似化合物との比較

15(S)-HETE is part of a family of hydroxyeicosatetraenoic acids (HETEs) that includes 5-HETE, 12-HETE, and 15®-HETE. While all these compounds are derived from arachidonic acid, they differ in their biological activities and the enzymes involved in their synthesis . For example:

5-HETE: Produced by the action of 5-lipoxygenase, it is involved in leukotriene synthesis and has pro-inflammatory properties.

12-HETE: Formed by 12-lipoxygenase, it plays a role in platelet aggregation and vascular functions.

15(S)-HETE is unique due to its specific stereochemistry and the range of biological activities it mediates, particularly in inflammation and angiogenesis .

特性

IUPAC Name |

15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866448 | |

| Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73945-47-8 | |

| Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)